(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Overview
Description
(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide is an organic compound with a complex structure that includes cyano, methoxyphenyl, nitrophenyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group to the phenyl ring is usually done using a nitrating mixture of concentrated sulfuric acid and nitric acid.
Coupling reactions: The furan derivative is then coupled with a cyano and methoxyphenyl group using palladium-catalyzed cross-coupling reactions.
Amidation: Finally, the cyano group is converted to the amide using suitable reagents like ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets in biological systems. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide
- (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylphenyl)furan-2-yl]prop-2-enamide
Uniqueness
(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide is unique due to the presence of both nitro and cyano groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the furan ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-28-16-8-6-15(7-9-16)23-21(25)14(13-22)12-17-10-11-20(29-17)18-4-2-3-5-19(18)24(26)27/h2-12H,1H3,(H,23,25)/b14-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMZQFQSXVQKEQ-OWBHPGMISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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